molecular formula C16H11ClN2O3 B381201 3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione CAS No. 307545-33-1

3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B381201
CAS No.: 307545-33-1
M. Wt: 314.72g/mol
InChI Key: XHEPJCPKMJNEBI-UHFFFAOYSA-N
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Description

3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C16H11ClN2O3 and a molecular weight of 314.72 g/mol It is known for its unique structure, which includes a pyrrole ring substituted with a chloro group, a hydroxyanilino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloro-1-phenylpyrrole-2,5-dione with 3-hydroxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyanilino group can form hydrogen bonds with biological molecules, while the chloro and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(3-hydroxyanilino)-1-(2-phenylethyl)pyrrole-2,5-dione
  • 3-Chloro-4-(3-hydroxyanilino)-1-(3-trifluoromethylphenyl)pyrrole-2,5-dione

Uniqueness

3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

307545-33-1

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72g/mol

IUPAC Name

3-chloro-4-(3-hydroxyanilino)-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C16H11ClN2O3/c17-13-14(18-10-5-4-8-12(20)9-10)16(22)19(15(13)21)11-6-2-1-3-7-11/h1-9,18,20H

InChI Key

XHEPJCPKMJNEBI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O

Origin of Product

United States

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